molecular formula C9H10Br2OS B14227465 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene CAS No. 823808-10-2

2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene

Cat. No.: B14227465
CAS No.: 823808-10-2
M. Wt: 326.05 g/mol
InChI Key: VKRZXNISIAOEET-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine atoms and a but-3-en-1-yloxy group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of conjugated polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-{[(but-3-en-1-yl)oxy]methyl}thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is primarily related to its ability to participate in various chemical reactions. The bromine atoms and the but-3-en-1-yloxy group provide reactive sites for nucleophilic substitution and coupling reactions. These reactions can lead to the formation of complex molecular structures with specific electronic and optical properties .

Comparison with Similar Compounds

Properties

CAS No.

823808-10-2

Molecular Formula

C9H10Br2OS

Molecular Weight

326.05 g/mol

IUPAC Name

2,5-dibromo-3-(but-3-enoxymethyl)thiophene

InChI

InChI=1S/C9H10Br2OS/c1-2-3-4-12-6-7-5-8(10)13-9(7)11/h2,5H,1,3-4,6H2

InChI Key

VKRZXNISIAOEET-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCC1=C(SC(=C1)Br)Br

Origin of Product

United States

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